molecular formula C13H23NO2Si B1519663 3-((tert-Butyldimethylsilyloxy)methyl)-5-methoxypyridine CAS No. 1045855-62-6

3-((tert-Butyldimethylsilyloxy)methyl)-5-methoxypyridine

Cat. No. B1519663
M. Wt: 253.41 g/mol
InChI Key: QZZNOAMEUXEYKS-UHFFFAOYSA-N
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Description

The compound “3-((tert-Butyldimethylsilyloxy)methyl)-5-methoxypyridine” contains a pyridine ring, which is a basic aromatic ring with a nitrogen atom. It also has a methoxy group (-OCH3) attached to the 5-position of the pyridine ring. The 3-position of the pyridine ring is attached to a tert-butyldimethylsilyloxy group via a methylene (-CH2-) spacer .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the aromatic pyridine ring, the ether linkage of the methoxy group, and the bulky TBS protecting group. The presence of the nitrogen in the pyridine ring and the oxygen in the ether linkage would create regions of high electron density .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the pyridine ring and the methoxy group. Pyridine is nucleophilic and can undergo electrophilic substitution reactions. The methoxy group may undergo reactions typical of ethers .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the pyridine ring might contribute to its basicity, while the ether groups might influence its polarity and solubility .

Scientific Research Applications

Diagnostic Method Development

Research has shown the application of tert-butyldimethylsilyl derivatives in developing capillary gas-chromatographic methods for the quantitative determination of various metabolites in urine. This approach is crucial for diagnosing and monitoring patients with functional tumors and other conditions related to metabolism disorders. The method's relevance extends to pharmacokinetic studies of administered aromatic amino acids, highlighting its significance in medical research and diagnostics (Muskiet et al., 1981).

Synthesis of Complex Organic Molecules

The tert-butyldimethylsilyloxy group is instrumental in synthesizing complex organic molecules. For example, it is used in preparing the N‐Acetylglucosaminidase Inhibitor 1‐Acetamido‐1,2,5‐trideoxy‐2,5‐imino‐D‐glucitol, showcasing its role in synthesizing biologically active compounds with potential therapeutic applications (Schumacher-Wandersleb et al., 1994).

Pharmaceutical Research

In pharmaceutical research, tert-butyldimethylsilyl derivatives are used in the synthesis of inhibitors, such as FLAP inhibitors, which play a significant role in treating inflammatory diseases. The development of potent, orally available inhibitors demonstrates the utility of these chemical groups in enhancing drug properties and efficacy, further contributing to advancements in therapeutic interventions (Stock et al., 2011).

Anticancer Activity and DNA Interaction

The modification of molecules with tert-butyldimethylsilyloxy groups has been explored in the context of developing compounds with anticancer activity. Such modifications can influence a compound's ability to bind DNA and proteins, affecting their biological activity and potential as cancer therapies. Research in this area highlights the importance of structural modifications in designing more effective anticancer agents (Mukhopadhyay et al., 2017).

Photophysical Properties and Material Science

In material science, the incorporation of tert-butyldimethylsilyloxy groups into molecular structures has been shown to influence photophysical properties, such as fluorescence. This has implications for developing new materials with specific optical properties for applications in sensing, imaging, and electronic devices. The research demonstrates the role of chemical modifications in tuning the photophysical characteristics of organic compounds (Matsui et al., 1992).

Safety And Hazards

As with any chemical compound, appropriate safety measures should be taken when handling this compound. This includes avoiding contact with skin and eyes, avoiding inhalation or ingestion, and using the compound only in a well-ventilated area .

Future Directions

The potential applications and future directions for this compound would depend largely on its intended use. For example, it could potentially be used in the synthesis of other complex molecules, given its functional groups .

properties

IUPAC Name

tert-butyl-[(5-methoxypyridin-3-yl)methoxy]-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO2Si/c1-13(2,3)17(5,6)16-10-11-7-12(15-4)9-14-8-11/h7-9H,10H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZZNOAMEUXEYKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1=CC(=CN=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00670126
Record name 3-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-5-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00670126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((tert-Butyldimethylsilyloxy)methyl)-5-methoxypyridine

CAS RN

1045855-62-6
Record name 3-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-5-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00670126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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